molecular formula C20H22N2O3S2 B2418670 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 955618-86-7

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2418670
CAS No.: 955618-86-7
M. Wt: 402.53
InChI Key: HRDWJPWUCGXQIP-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.53. The purity is usually 95%.
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Biological Activity

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure featuring a tetrahydrobenzo[b]thiophene core with a cyano group and an isopropylsulfonyl substituent. The molecular formula is C15H16N2O2SC_{15}H_{16}N_2O_2S, and it has a molecular weight of approximately 288.36 g/mol. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition.

Anti-Inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Molecular docking simulations suggest that it acts as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators. The binding affinity of the compound to 5-LOX was found to be significant, with a binding energy of approximately -9.0 kcal/mol, indicating strong interactions that could translate into effective inhibition .

Comparative Binding Affinity

A comparative analysis of binding energies with other known inhibitors reveals the following:

Compound Target Enzyme Binding Energy (kcal/mol) Ki Inhibition Constant
This compound5-LOX-9.0243.23 nM
CelecoxibCOX-2-12.312.23 nM
LicofeloneCOX-2-8.73443.88 nM

This table illustrates that while the compound exhibits lower binding affinity compared to Celecoxib for COX-2, its selectivity for 5-LOX may offer advantages in reducing side effects associated with non-selective NSAIDs .

The mechanism by which this compound exerts its effects involves multiple interactions with amino acid residues within the active site of 5-LOX. Notably, hydrogen bonds formed with residues such as PHE177 and GLN413 contribute to its stability in the enzyme's active site . This selective inhibition may reduce the risk of cardiovascular side effects commonly associated with COX-2 inhibitors.

Additional Biological Activities

In addition to anti-inflammatory properties, preliminary studies suggest potential anticancer activities linked to the inhibition of 5-LOX. The enzyme has been implicated in various cancer pathways, and selective inhibition may provide therapeutic benefits without the ulcerogenic effects associated with traditional NSAIDs .

In Silico Studies

In silico studies utilizing molecular docking have been instrumental in predicting the biological activity of this compound. For instance, docking simulations revealed that it binds effectively to 5-LOX while exhibiting minimal interaction with COX-2, thus supporting its potential as a safer anti-inflammatory agent .

Laboratory Evaluations

Laboratory evaluations have confirmed the anti-inflammatory effects through various assays measuring cytokine levels and inflammatory markers in cell cultures treated with the compound. Results indicate a significant reduction in pro-inflammatory cytokines, further validating its therapeutic potential .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-13(2)27(24,25)15-9-7-14(8-10-15)11-19(23)22-20-17(12-21)16-5-3-4-6-18(16)26-20/h7-10,13H,3-6,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDWJPWUCGXQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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